Enhanced Lipophilicity for Improved Cell Permeability and Target Engagement
The 3-trifluoromethyl group significantly increases the lipophilicity of the pyrazolo[3,4-c]pyridine core, a key determinant of passive membrane permeability and target protein binding. Calculated partition coefficients (clogP) provide a quantitative measure of this effect [1].
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.8 - 2.2 (estimated for 3-CF3 substituted pyrazolo[3,4-c]pyridine core) |
| Comparator Or Baseline | clogP ≈ 0.5 - 1.0 (estimated for 3-H or 3-CH3 substituted pyrazolo[3,4-c]pyridine core) |
| Quantified Difference | Increase of ~1.0 - 1.5 log units |
| Conditions | Calculated using standard fragment-based clogP prediction algorithms (e.g., BioByte). |
Why This Matters
A higher clogP value correlates with improved membrane permeability, potentially leading to higher intracellular drug concentrations and more potent target engagement in cellular assays.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
